Product packaging for Methyl 4-benzylmorpholine-2-carboxylate(Cat. No.:CAS No. 135782-29-5)

Methyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B597345
CAS No.: 135782-29-5
M. Wt: 235.283
InChI Key: XXHMAJMVQRTGQE-UHFFFAOYSA-N
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Description

Contextual Significance of Morpholine (B109124) Derivatives in Chemical Science

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in drug discovery and a workhorse in organic synthesis. nih.gov Its utility stems from its favorable physicochemical properties, including improved solubility and metabolic stability, which it often imparts to parent molecules. nih.govacs.org

The naming of morpholine is attributed to Ludwig Knorr, who was working on the structure of morphine. wikipedia.org Industrially, morpholine is often produced through methods like the dehydration of diethanolamine (B148213) with sulfuric acid or by reacting diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a catalyst. wikipedia.orggoogle.com

Table 1: Key Industrial Synthesis Methods for Morpholine

Precursors Reagents/Conditions Reference
Diethanolamine Concentrated Sulfuric Acid (Dehydration) wikipedia.org
Diethylene Glycol Ammonia, Hydrogen, Catalyst, High Temp/Pressure wikipedia.orggoogle.com

In organic synthesis, morpholine is widely used as a building block for pharmaceuticals, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemicalbook.com It is also commonly employed to generate enamines, which are crucial intermediates in carbon-carbon bond-forming reactions. wikipedia.org Its polarity and low cost make it a useful solvent for various chemical reactions. wikipedia.orgchemicalbook.com Furthermore, morpholine derivatives are integral in the rubber industry as vulcanization accelerators and in agriculture as fungicides. chemicalbook.comnih.gov

While the parent morpholine molecule has broad utility, research has increasingly focused on its substituted derivatives to fine-tune chemical and biological properties. The introduction of substituents on the nitrogen or carbon atoms of the morpholine ring allows for the creation of a vast library of compounds with diverse functions. e3s-conferences.orgnih.gov This evolution has been pivotal in medicinal chemistry, where substituted morpholines are key components of drugs targeting a wide range of conditions. nih.govacs.org Research into stereoselective synthesis has been particularly impactful, as the creation of specific stereoisomers of substituted morpholines is often crucial for biological activity. nih.govnih.gov For instance, developing methods to produce cis-3,5-disubstituted morpholines in a stereocontrolled manner has been a significant area of investigation. nih.gov This focus on substitution has transformed the simple morpholine core into a highly adaptable scaffold for creating complex molecular architectures. researchgate.net

Rationale for Focused Research on Methyl 4-benzylmorpholine-2-carboxylate

This compound (CAS Number 135782-29-5) is a specific substituted morpholine that, while cataloged, is not extensively described in mainstream academic literature. sigmaaldrich.com The rationale for focusing research on this particular molecule lies in the unique combination of its structural features: an N-benzyl group, which is common in protecting group chemistry and can influence biological activity, and a methyl carboxylate group at the C-2 position, which introduces a chiral center and a site for further synthetic modification.

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 135782-29-5 sigmaaldrich.com
Molecular Formula C₁₃H₁₇NO₃ sigmaaldrich.com
Molecular Weight 235.28 g/mol sigmaaldrich.com

| IUPAC Name | methyl 4-benzyl-2-morpholinecarboxylate | sigmaaldrich.com |

A significant research gap exists specifically for this compound. While synthetic methods for various substituted morpholines, including those with substituents at the 2- and 3-positions, are known, a detailed, optimized synthesis for this exact compound is not prominent in peer-reviewed studies. acs.orgresearchgate.net The synthesis of related structures, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, often involves multi-step sequences starting from precursors like 1-benzylpiperidin-4-one. researchgate.net The lack of dedicated studies on this compound presents an opportunity for synthetic chemists to develop and report novel and efficient pathways to this molecule.

This compound serves as a valuable target for developing new synthetic methodologies. Its structure contains multiple functional groups that can be manipulated, making it a versatile intermediate. Research into its synthesis could lead to the discovery of new catalysts or reaction conditions for creating highly functionalized heterocyclic systems. Furthermore, the development of a robust synthetic route would provide the scientific community with a useful building block for creating more complex molecules.

Table 3: Potential Synthetic Utility of this compound

Functional Group Potential Transformation Product Type
Ester (at C-2) Hydrolysis Carboxylic Acid
Reduction Primary Alcohol
Amidation Amide

| N-Benzyl Group | Catalytic Hydrogenolysis | Secondary Amine (NH-morpholine) |

These potential transformations highlight the molecule's role as a scaffold, allowing for divergent synthesis where a single intermediate can be converted into a variety of structurally distinct products for screening and further development.

The presence of a stereocenter at the C-2 position of this compound makes it a prime candidate for research in asymmetric synthesis. The development of methods to selectively synthesize one enantiomer over the other is a significant challenge and a highly valuable goal in modern chemistry. Chiral morpholine derivatives are sought after as building blocks for enantiomerically pure pharmaceuticals and as ligands for asymmetric catalysis. nih.govnih.gov While the direct application of this specific compound in catalysis has not been reported, its chiral nature and the presence of a coordinating nitrogen atom suggest its potential as a precursor to novel chiral ligands or catalysts. The synthesis of enantiopure morpholines is a key step in building complex chiral molecules, and focused research on this compound could contribute significantly to this field. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of this compound, based on available academic research. This review will strictly adhere to the presentation of its chemical identity and its context within academic studies. The scope is intentionally limited to the chemical and research aspects of the compound, excluding any discussion on dosage, administration, or safety profiles to maintain a purely academic and technical focus.

Detailed research findings on the synthesis and specific applications of this compound are limited in publicly accessible academic literature. Much of the available information pertains to its status as a chemical intermediate or as part of broader studies on morpholine derivatives. For instance, the synthesis of various substituted morpholines has been a subject of interest, with methods often starting from amino alcohols or involving catalytic processes to construct the morpholine ring. nih.govnih.govacs.org While these studies provide a general context for the synthesis of related structures, specific and detailed research findings exclusively on this compound are not extensively documented.

The compound is commercially available from various chemical suppliers, which points to its use in research and development. researchgate.net Its hydrochloride salt, this compound hydrochloride, is also available, suggesting its utility in settings where altered solubility or stability is required.

Below is a data table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 135782-29-5
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Synonyms N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B597345 Methyl 4-benzylmorpholine-2-carboxylate CAS No. 135782-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMAJMVQRTGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679106
Record name Methyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-29-5
Record name Methyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Strategies for Methyl 4 Benzylmorpholine 2 Carboxylate

Established Synthetic Routes to the Morpholine (B109124) Core Structure

The formation of the heterocyclic morpholine ring is a critical step in the synthesis of its derivatives. This six-membered ring, containing both nitrogen and oxygen heteroatoms, is a common scaffold in medicinal chemistry. General strategies often begin with acyclic precursors that are induced to cyclize, forming the stable morpholine structure.

Cyclization reactions are fundamental to constructing the morpholine backbone. These intramolecular reactions typically involve the formation of a carbon-oxygen or a carbon-nitrogen bond to close the ring. The choice of starting materials, such as amino alcohols, is pivotal as they contain the necessary nitrogen and oxygen functionalities.

A prevalent strategy for synthesizing the morpholine ring involves the reaction of 1,2-amino alcohols with reagents that provide a two-carbon unit, effectively acting as an epoxide equivalent. One modern and efficient method utilizes ethylene (B1197577) sulfate (B86663) as a dielectrophile. This approach allows for a simple, high-yielding, one or two-step, redox-neutral protocol. chemrxiv.org The key to this methodology is achieving the selective monoalkylation of the amine in the 1,2-amino alcohol. chemrxiv.org

The process begins with the SN2 reaction between the amino group of a 1,2-amino alcohol and ethylene sulfate. This initial alkylation is often highly selective, avoiding the common problem of overalkylation. chemrxiv.org The resulting intermediate can then undergo a base-mediated intramolecular cyclization to form the morpholine ring. This method is noted for its environmental and safety benefits over more traditional approaches. chemrxiv.org

Base-mediated cyclization is a crucial step in many morpholine syntheses. Following the initial reaction of an amino alcohol with a suitable electrophile, a base is employed to facilitate the ring-closing step. For instance, after the reaction with ethylene sulfate, a base such as potassium tert-butoxide (tBuOK) can be used to promote the intramolecular SN2 reaction, where the hydroxyl group's oxygen atom attacks the carbon bearing the sulfate group, displacing it and forming the morpholine ring. chemrxiv.org

In other routes, such as the reaction of an N-substituted ethanolamine (B43304) with glyoxylic acid to form a morpholine-3-one intermediate, a base is also essential for the cyclization step. Stereochemical control during cyclization is a significant consideration, especially when creating specific enantiomers or diastereomers. The stereochemistry of the starting amino alcohol can often direct the stereochemistry of the final morpholine product. For example, starting with an enantiomerically pure amino alcohol can lead to the formation of a single stereoisomer of the morpholine derivative. The choice of base and reaction conditions can also influence the diastereoselectivity of the cyclization process. nih.gov

Cyclization Approach Starting Materials Key Reagents Typical Base Reference
Dielectrophile Annulation1,2-Amino AlcoholEthylene SulfatetBuOK chemrxiv.org
Intramolecular AlkylationN-substituted halo-alcohol-Sodium Hydride (NaH) unimi.it
Reaction with Glyoxylic AcidN-BenzylethanolamineGlyoxylic Acid-

Once the morpholine ring, with the desired C-2 substitution (like a carboxylate group), is formed, or during its formation, the benzyl (B1604629) group must be introduced at the nitrogen atom (N-4 position). This can be achieved through several reliable methods, primarily alkylation and reductive amination.

Direct N-alkylation is a straightforward method for introducing the benzyl group. This involves the reaction of a morpholine precursor, such as methyl morpholine-2-carboxylate, with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The reaction is an SN2 substitution where the nucleophilic nitrogen of the morpholine attacks the benzylic carbon, displacing the halide. researchgate.net

This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the morpholine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used.

Reaction Substrate Reagent Base Solvent Temperature Reference
N-AlkylationMorpholine-2-carboxylic acidBenzyl bromideK₂CO₃DMF60-80°C
N-AlkylationImidazole derivativeBenzyl bromideK₂CO₃-- researchgate.net
N-AlkylationBenzimidazole (B57391) derivativeBenzyl chlorideK₂CO₃Acetonitrile- mdpi.com

Reductive amination is another powerful and widely used strategy for forming C-N bonds, making it suitable for introducing the benzyl group. nih.gov This one-pot procedure involves the reaction of an amine with a carbonyl compound, in this case, reacting methyl morpholine-2-carboxylate with benzaldehyde. youtube.comlibretexts.org

The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose because they are mild enough not to reduce the aldehyde significantly but are effective at reducing the iminium intermediate. youtube.comlibretexts.org The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine/iminium ion. youtube.com This method is highly versatile and is a cornerstone of amine synthesis in pharmaceutical chemistry. nih.gov

Formation of the Methyl Ester at the C-2 Position

The final step in many synthetic routes to Methyl 4-benzylmorpholine-2-carboxylate involves the formation of the methyl ester at the C-2 position of the morpholine ring. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification from another ester derivative.

The most direct method for synthesizing this compound is the esterification of its carboxylic acid precursor, 4-benzylmorpholine-2-carboxylic acid. This transformation can be accomplished using several standard and effective esterification protocols.

One common method is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The equilibrium of the reaction is driven towards the formation of the methyl ester by using a large excess of methanol and sometimes by the removal of water as it is formed. masterorganicchemistry.com

Another powerful technique is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is highly efficient and can be performed under mild, room-temperature conditions. organic-chemistry.org The reaction proceeds by activating the carboxylic acid with DCC, which is then susceptible to nucleophilic attack by methanol. The addition of DMAP significantly accelerates the reaction, suppressing side reactions and allowing for high yields, even with sterically hindered substrates. organic-chemistry.org

Table 1: Comparison of Esterification Methods for 4-benzylmorpholine-2-carboxylic acid

Method Reagents Typical Conditions Advantages
Fischer Esterification Methanol (excess), H₂SO₄ or HCl (cat.) Reflux Simple reagents, cost-effective for large scale. masterorganicchemistry.com

| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Anhydrous CH₂Cl₂, 0°C to room temp. | High yields, mild conditions, suppresses side products. organic-chemistry.org |

Transesterification is an alternative strategy for the formation of this compound, starting from a different ester of 4-benzylmorpholine-2-carboxylic acid, such as the ethyl or butyl ester. nih.govsinfoochem.com This process involves exchanging the alkoxy group of the starting ester with a methoxy (B1213986) group from methanol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to Fischer esterification, using a large excess of methanol with an acid catalyst (e.g., H₂SO₄) can drive the equilibrium towards the formation of the more stable or volatile methyl ester. masterorganicchemistry.comorganic-chemistry.org

Base-Catalyzed Transesterification : A catalytic amount of a strong base, such as sodium methoxide (B1231860) (NaOMe), can be used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate, which then collapses to yield the methyl ester and the corresponding alkoxide. masterorganicchemistry.com

The choice between these methods depends on the stability of the substrate to acidic or basic conditions and the availability of the starting ester. For instance, the ethyl ester of 4-benzylmorpholine-2-carboxylic acid is a known compound that can serve as a precursor in a transesterification reaction. sinfoochem.comchemicalbook.com

Advanced Synthetic Approaches and Innovations

The biological activity of morpholine derivatives is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods to obtain specific stereoisomers of this compound is of significant interest.

Accessing enantiomerically pure forms of the target compound requires advanced strategies that introduce chirality in a controlled manner. This can be achieved either by resolving a racemic mixture or by building the molecule from a chiral starting material. acs.orgrsc.org

Enzymatic kinetic resolution is a powerful and highly specific method for separating enantiomers. nih.gov This technique has been successfully applied to the synthesis of chiral morpholine derivatives. In a relevant example, the enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate was employed as the key step in an enantioselective synthesis. nih.gov This process utilizes an enzyme that selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester enantiomer and the hydrolyzed carboxylic acid can then be separated. This demonstrates a viable pathway to obtaining enantiomerically enriched precursors for this compound.

Table 2: Example of Enzyme-Catalyzed Resolution

Substrate Technique Outcome Reference

An alternative and highly effective approach to enantioselective synthesis is the use of readily available, enantiopure starting materials from the "chiral pool." thieme-connect.com Amino acids and tartaric acid esters are prominent examples of such precursors for the synthesis of chiral morpholines. thieme-connect.comnih.gov

From Serine : L-serine and D-serine are valuable chiral building blocks. biorxiv.org The synthesis of chiral morpholines can start from Boc-protected serine, where the inherent stereochemistry of the amino acid is used to define the stereocenter at the C-3 position (in standard morpholine nomenclature) of the resulting morpholine ring. thieme-connect.com Through a series of transformations including reduction and cyclization, enantiopure functionalized morpholine fragments can be synthesized. thieme-connect.com

From Tartaric Acid : Tartaric acid and its esters, such as diethyl-L-tartrate, are inexpensive and versatile chiral synthons that allow for two stereocenters to be unambiguously set in a target molecule. nih.gov These tartrate derivatives can be converted through multi-step sequences into complex chiral molecules, including those containing the morpholine scaffold. nih.gov The synthetic route often involves transformations that manipulate the diol functionality of the tartaric acid to construct the heterocyclic ring system with defined stereochemistry.

By employing these chiral starting materials, the synthesis avoids a resolution step and directly yields an enantiomerically enriched morpholine precursor, which can then be N-benzylated and esterified to produce a specific enantiomer of this compound.

Enantioselective Synthesis of Chiral Morpholine Derivatives

Asymmetric Catalysis in Morpholine Ring Formation

The creation of chiral centers with high enantiomeric purity is a critical aspect of modern pharmaceutical synthesis. For 2-substituted morpholines like this compound, the stereocenter at the C-2 position significantly influences biological activity. Asymmetric hydrogenation has emerged as a powerful technique to achieve this.

Recent research has demonstrated the successful asymmetric hydrogenation of dehydromorpholines to produce 2-substituted chiral morpholines with excellent enantioselectivities. rsc.orgnih.gov This approach typically utilizes a rhodium catalyst complexed with a chiral bisphosphine ligand that possesses a large bite angle. rsc.orgnih.gov The process can yield quantitative results and enantiomeric excesses (ee) of up to 99%. rsc.orgnih.gov While the introduction of an N-acyl group is often a strategy to activate similar enamine substrates, the development of catalysts like the SKP-Rh complex has enabled the direct hydrogenation of these electron-rich and sterically hindered dehydromorpholines. nih.gov The resulting chiral morpholine products are valuable intermediates for the synthesis of bioactive compounds. rsc.orgnih.gov

Table 1: Asymmetric Hydrogenation of Dehydromorpholines

Catalyst Ligand Type Substrate Enantiomeric Excess (ee) Yield Reference

This interactive table summarizes the key aspects of asymmetric hydrogenation for synthesizing chiral morpholines. Clicking on the reference links will provide more detailed information from the source.

Multi-Step Reaction Sequences for Complex Analogues

The true value of a scaffold like this compound often lies in its role as a building block for more complex molecules with therapeutic potential.

While specific examples detailing the integration of this compound into multi-step syntheses are not extensively documented in publicly available literature, the utility of related morpholine and piperidine (B6355638) carboxylates as key intermediates is well-established. For instance, (S)-2-(methoxy-methyl-carbamoyl)-morpholine-4-carboxylic acid tert-butyl ester has been synthesized and purified for its potential use in creating more complex pharmaceutical agents. google.com Similarly, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics, highlights a common strategy where a cyclic amine carboxylate is a central component. researchgate.net

The synthetic pathway often involves the initial construction of the core heterocyclic ring, followed by functionalization of the nitrogen and elaboration of the ester group. The benzyl group on the morpholine nitrogen can act as a protecting group, which can be removed via hydrogenolysis to allow for further derivatization. wikipedia.org The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to build more complex molecular architectures. This strategy is evident in the synthesis of various benzimidazole derivatives with potential α-glucosidase inhibitory activity, where a morpholine-containing fragment is attached to the core benzimidazole structure. mdpi.com

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of synthetic processes. The synthesis of morpholines is an area where significant strides have been made in this regard.

Traditional methods for morpholine synthesis often involve multiple steps and the use of hazardous reagents. organic-chemistry.orgacs.orgchemrxiv.org Recent innovations have focused on developing more environmentally benign and efficient protocols. One such advancement is the use of ethylene sulfate as a reagent for the selective monoalkylation of 1,2-amino alcohols, which can then be cyclized to form morpholines. organic-chemistry.orgacs.orgchemrxiv.org This method is notable for its high yields, scalability, and the avoidance of toxic reagents and harsh reducing agents. organic-chemistry.orgacs.orgchemrxiv.org

Another green approach involves the use of N-formylmorpholine as a non-toxic and stable green solvent for organic reactions. ajgreenchem.com The synthesis of N-formylmorpholine itself can be achieved through the reaction of morpholine with formic acid under optimized conditions. ajgreenchem.com Furthermore, the use of boric acid as a "green" catalyst for amidation reactions, such as the synthesis of N-benzyl cinnamamides, showcases a move towards milder and more environmentally friendly catalysts. researchgate.net These examples, while not all directly applied to this compound, represent the direction of future synthetic strategies for this class of compounds. organic-chemistry.orgacs.orgchemrxiv.orgajgreenchem.comresearchgate.net

Table 2: Green Chemistry Approaches in Morpholine Synthesis

Green Chemistry Principle Methodology Advantages Reference
Use of Safer Reagents Ethylene sulfate for monoalkylation Avoids toxic reagents, high yield, scalable organic-chemistry.orgacs.orgchemrxiv.org
Use of Greener Solvents N-formylmorpholine as a solvent Non-toxic, stable, good compatibility ajgreenchem.com

This interactive table highlights various green chemistry principles and their application in the synthesis of morpholine derivatives. Clicking on the reference links will provide more detailed information from the source.

Iii. Reaction Mechanisms and Chemical Transformations of Methyl 4 Benzylmorpholine 2 Carboxylate

Reactivity at the Ester Functionality

The ester group is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylate moiety, leading to the formation of carboxylic acids, different esters, or amides.

The methyl ester of Methyl 4-benzylmorpholine-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 4-benzylmorpholine-2-carboxylic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of methanol (B129727) and deprotonation of the carbonyl oxygen then yields the carboxylic acid. This reaction is reversible and is typically carried out in an aqueous acidic solution with heating.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion results in the formation of the carboxylic acid, which is then deprotonated by the methoxide to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Reaction Reagents and Conditions Product Anticipated Yield
Acid-Catalyzed HydrolysisHCl or H₂SO₄ in H₂O/dioxane, reflux4-benzylmorpholine-2-carboxylic acidModerate to High
Base-Catalyzed HydrolysisLiOH, NaOH, or KOH in H₂O/MeOH or THF, followed by acidic workup4-benzylmorpholine-2-carboxylic acidHigh

The data in this table is representative and based on general knowledge of ester hydrolysis reactions for similar heterocyclic compounds.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this allows for the synthesis of other alkyl or aryl esters. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (methanol) is removed from the reaction mixture.

Catalyst Type Reagents and Conditions Product Example (with Ethanol) Anticipated Yield
Acid-CatalyzedH₂SO₄ or TsOH in excess ethanol, refluxEthyl 4-benzylmorpholine-2-carboxylateModerate to High
Base-CatalyzedNaOEt or K₂CO₃ in excess ethanol, refluxEthyl 4-benzylmorpholine-2-carboxylateModerate to High

The data in this table is representative and based on general knowledge of transesterification reactions.

The methyl ester can be converted into an amide by reacting it with an amine. This reaction, known as aminolysis, typically requires heating and may be slow. The reactivity of the amine plays a crucial role, with primary amines being more reactive than secondary amines. This transformation is valuable for creating a diverse range of amide derivatives with potential biological activities. The direct amidation of the ester can be facilitated by the use of activating agents or by converting the corresponding carboxylic acid (from hydrolysis) to a more reactive acyl chloride or by using peptide coupling reagents.

Amine Reagents and Conditions Product Example Anticipated Yield
Primary Amine (e.g., Aniline)Aniline, heat or catalytic Nb₂O₅N-phenyl-4-benzylmorpholine-2-carboxamideModerate
Secondary Amine (e.g., Piperidine)Piperidine (B6355638), heat(4-benzylmorpholin-2-yl)(piperidin-1-yl)methanoneModerate

The data in this table is representative and based on general knowledge of amidation reactions of methyl esters.

Reactivity at the Morpholine (B109124) Nitrogen (N-4)

The nitrogen atom at the 4-position of the morpholine ring is a tertiary amine, making it nucleophilic and basic. This allows for reactions such as N-alkylation, N-acylation, and quaternization.

While the nitrogen is already substituted with a benzyl (B1604629) group, under certain conditions, further reactions can occur, although N-debenzylation followed by re-alkylation or acylation is a more common strategy for modifying this position.

N-Acylation: The direct N-acylation of the tertiary amine is not possible. However, if the benzyl group is first removed (N-debenzylation), the resulting secondary amine can be readily acylated. For instance, catalytic hydrogenation can remove the benzyl group, and the subsequent reaction with an acyl chloride or anhydride in the presence of a base would yield the corresponding N-acylmorpholine-2-carboxylate. A known example for a similar structure involves the acylation of morpholine with benzoyl chloride in the presence of triethylamine, which proceeds in high yield chemspider.com.

Reaction Reagents and Conditions (Post-Debenzylation) Product Example (with Benzoyl Chloride) Reported Yield (Analogous)
N-AcylationBenzoyl chloride, Triethylamine, Dichloromethane, room temp.Methyl 4-benzoylmorpholine-2-carboxylate~95% chemspider.com

The data in this table is based on a reported procedure for the acylation of morpholine.

N-Alkylation (via Debenzylation-Realkylation): Similar to N-acylation, modification of the N-4 substituent often involves removal of the benzyl group. N-debenzylation can be achieved through catalytic hydrogenolysis (e.g., using Pd/C and H₂) nih.gov. The resulting methyl morpholine-2-carboxylate can then be N-alkylated with various alkyl halides.

The tertiary nitrogen of the morpholine ring can act as a nucleophile and react with alkyl halides to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, converts the neutral morpholine derivative into a positively charged species. The reactivity depends on the nature of the alkyl halide, with methyl iodide being a highly reactive agent for such transformations. The reaction is typically carried out in a polar aprotic solvent. For a similar compound, 4-benzylmorpholine, quaternization with pentyl bromide in the presence of potassium carbonate has been reported nih.gov.

Alkylating Agent Reagents and Conditions Product Anticipated Yield
Methyl IodideCH₃I, DMF or Acetonitrile (B52724), heat4-benzyl-4-methyl-2-(methoxycarbonyl)morpholin-4-ium iodideHigh
Benzyl BromideBenzyl bromide, K₂CO₃, Acetonitrile, reflux4,4-dibenzyl-2-(methoxycarbonyl)morpholin-4-ium bromideHigh

The data in this table is representative and based on general knowledge of the quaternization of tertiary amines.

Reactivity at the Morpholine Ring Carbons (C-2 and other positions)

The carbon atoms of the morpholine ring exhibit varied reactivity depending on their position relative to the heteroatoms and the carboxylate group. While the C-2 carbon is directly attached to the ester, its reactivity is often influenced by transformations of this primary functional group. The carbons at the C-3 and C-5 positions, being adjacent to the nitrogen and oxygen atoms respectively, also play a role in the molecule's chemical behavior.

Direct nucleophilic addition to the sp³-hybridized C-2 carbon of the morpholine ring is not a typical reaction pathway, as this carbon is not sufficiently electrophilic. However, the reactivity of the adjacent C-3 position can be exploited. The α-protons on the C-3 carbon are acidic due to the adjacent electron-withdrawing methyl carboxylate group. In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), deprotonation can occur to form a nucleophilic enolate intermediate. libretexts.orgfiveable.me

This enolate can then undergo nucleophilic attack on various electrophiles, most notably in alkylation reactions. The reaction proceeds via an S(_N)2 mechanism, where the enolate attacks an alkyl halide (e.g., methyl iodide or benzyl bromide), forming a new carbon-carbon bond at the C-3 position. fiveable.melibretexts.org The efficiency of this alkylation is subject to the typical constraints of S(_N)2 reactions, favoring primary or methyl halides to avoid competing elimination reactions. libretexts.orglibretexts.org

Table 1: Factors Influencing Enolate Alkylation at C-3

FactorInfluence on ReactionPreferred Conditions
Base Formation of the enolate. Must be strong enough to deprotonate the α-carbon but sterically hindered to avoid attacking the ester carbonyl.Lithium diisopropylamide (LDA), Sodium hydride (NaH)
Alkyl Halide Electrophile in the S(_N)2 reaction.Methyl or primary halides (e.g., CH(_3)I, BnBr) are preferred. Secondary halides react poorly, and tertiary halides lead to elimination. libretexts.org
Solvent Solvation of the enolate and electrophile.Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used.

Similar to nucleophilic additions, condensation reactions involving this compound typically proceed through an enolate intermediate formed at the C-3 position. While the ester group itself can participate in reactions like the Claisen condensation, this requires the presence of at least two ester molecules and results in a β-keto ester.

A more common strategy involves the modification of the C-2 ester into a ketone. For instance, reaction of the ester with a Grignard reagent, followed by hydrolysis, could yield a 2-acyl-4-benzylmorpholine derivative. google.com This resulting ketone would have significantly more acidic α-protons at C-3, facilitating enolate formation with weaker bases. This enolate can then participate in a range of condensation reactions, such as the aldol condensation with aldehydes or ketones, leading to the formation of β-hydroxy ketone products.

The morpholine ring is generally stable under many reaction conditions. However, specific reagents and conditions can induce its cleavage. One documented pathway involves the oxidative ring-opening of morpholine derivatives through visible-light photocatalysis. google.com In this process, N-arylmorpholines, when irradiated with blue light in the presence of a photocatalyst (e.g., 4CzIPN) and an oxygen atmosphere, can undergo cleavage of the C(sp³)–C(sp³) bond between C-2 and C-3. google.com This reaction is thought to proceed through a radical mechanism, offering a synthetic route to N-acylated aminoethanol derivatives.

While rearrangement reactions of the morpholine ring itself are not common, transformations of substituents can lead to rearranged products. Carbocation-mediated rearrangements are a possibility if a leaving group is present on the ring and a more stable carbocation can be formed through a hydride or alkyl shift.

Stereochemical Aspects of Reactions

The C-2 carbon of this compound is a stereocenter, meaning that reactions involving this center must be considered in a three-dimensional context. The stereochemical outcome of these reactions is crucial, particularly in the synthesis of enantiomerically pure pharmaceutical compounds.

Controlling the stereochemistry at the C-2 position is a key synthetic challenge. A common strategy to achieve an inversion of configuration involves a two-step process: reduction of the ester followed by a nucleophilic substitution reaction that proceeds with inversion.

Reduction to Alcohol: The methyl carboxylate group at C-2 can be stereospecifically reduced to a primary alcohol, yielding (S)-4-benzyl-2-(hydroxymethyl)morpholine, without affecting the configuration of the C-2 stereocenter. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) in a solvent such as THF are typically used for this transformation. google.com

Nucleophilic Substitution with Inversion (Mitsunobu Reaction): The resulting alcohol can then undergo nucleophilic substitution with inversion of configuration via the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction uses triphenylphosphine (PPh(_3)) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the hydroxyl group. organic-chemistry.org A suitable nucleophile, such as a carboxylate (e.g., from p-nitrobenzoic acid), can then displace the activated oxygen via a backside S(_N)2 attack, leading to a product with the opposite (R) configuration at the C-2 center. orgsyn.orgescholarship.org This method is renowned for its high stereospecificity, providing a reliable route for inverting chiral secondary alcohols, and can be applied to primary alcohols attached to a chiral center. nih.govescholarship.org

Table 2: Stereochemical Pathway for Inversion at C-2

StepReactionReagentsStereochemical Outcome at C-2
1Ester ReductionLiAlH(_4), THFRetention of Configuration
2Mitsunobu ReactionPPh(_3), DEAD, R'COOHInversion of Configuration

This compound is a valuable chiral building block for the synthesis of more complex molecules, such as the antidepressant Reboxetine and its analogs. nih.govnih.gov These syntheses often rely on diastereoselective and enantioselective transformations.

An important enantioselective process is the kinetic resolution of racemic 4-benzylmorpholine-2-carboxylate esters. For example, the enzymatic hydrolysis of racemic n-butyl 4-benzylmorpholine-2-carboxylate using a lipase enzyme can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiopure ester from the hydrolyzed enantiopure carboxylic acid. This method is highly efficient for producing both (R)- and (S)-enantiomers of N-protected morpholine-2-carboxylic acids, which are versatile precursors for pharmaceuticals.

Once obtained in enantiopure form, these morpholine derivatives can be used in diastereoselective reactions. For instance, the enantiopure (S)-4-benzylmorpholine-2-carboxylic acid can be converted to a chiral aldehyde. The subsequent reaction of this aldehyde with a nucleophile, such as a Grignard reagent or in a nitroaldol reaction, can proceed with high diastereoselectivity, controlled by the existing stereocenter at C-2. nih.gov This approach allows for the stereocontrolled synthesis of all four possible stereoisomers of Reboxetine. nih.govresearchgate.netacs.org

Table 3: Example of a Diastereoselective Synthesis Step

Starting MaterialReagentsReaction TypeProduct Diastereomeric Ratio
(S)-2-formyl-4-benzylmorpholineNitromethane, Cu-L1c catalystNitroaldol (Henry) ReactionHigh preference for one diastereomer of the nitro diol product. nih.gov
(R)-2-formyl-4-benzylmorpholineNitromethane, Cu-ent-L1c catalystNitroaldol (Henry) ReactionHigh preference for the opposite diastereomer of the nitro diol product. nih.gov

Computational Studies of Reaction Mechanisms

No published studies were found that specifically report on the use of Density Functional Theory (DFT) calculations to investigate the transition states of reactions involving this compound.

No published studies were found that specifically report on the use of Molecular Dynamics (MD) simulations to understand the reactivity of this compound.

Iv. Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-benzylmorpholine-2-carboxylate as a Chiral Building Block

The stereochemistry of this compound is a critical asset in the synthesis of enantiomerically pure compounds. Chiral building blocks are fundamental in modern drug discovery, as the biological activity of a molecule can be highly dependent on its three-dimensional arrangement. The morpholine (B109124) ring, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability.

Synthesis of Enantiopure Pharmaceutical Intermediates

The precise spatial orientation of substituents on the morpholine ring of this compound allows for its use in the stereoselective synthesis of key pharmaceutical intermediates. This is particularly evident in its application as a precursor for antidepressant analogues and protected amino acids.

This compound, or its closely related alkyl esters, serves as a crucial starting material in the enantioselective synthesis of Reboxetine analogues. Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression. The therapeutic efficacy of Reboxetine is enantiomer-dependent, making stereospecific synthesis essential.

A key strategy involves the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation of the (R)- and (S)-enantiomers of the corresponding carboxylic acid with high enantiomeric excess. These enantiopure acids are then converted into the respective enantiomers of N-Boc-morpholine-2-carboxylic acid, which serve as advanced intermediates for the synthesis of various Reboxetine analogues. This chemoenzymatic approach provides an efficient route to optically pure morpholine derivatives that are pivotal for developing novel antidepressant candidates.

PrecursorKey TransformationIntermediateTarget Molecule Class
Racemic n-butyl 4-benzylmorpholine-2-carboxylateEnzyme-catalyzed kinetic resolution(R)- and (S)-N-Boc-morpholine-2-carboxylic acidReboxetine Analogues

The synthesis of enantiopure N-Boc-morpholine-2-carboxylic acids is a significant application of 4-benzylmorpholine-2-carboxylate esters. As mentioned, the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate is a highly effective method for obtaining both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. These resulting chiral acids are versatile intermediates in their own right, utilized in the synthesis of a variety of pharmaceutical agents beyond Reboxetine analogues. The Boc (tert-butoxycarbonyl) protecting group is crucial for subsequent chemical manipulations, allowing for the selective reaction at other functional groups within the molecule.

Precursor for Bioactive Molecules with Morpholine Scaffolds

The morpholine scaffold is a recurring motif in a vast array of bioactive molecules, conferring desirable pharmacological properties. While the direct synthetic lineage from this compound to a broad spectrum of anticancer, analgesic, and anti-inflammatory agents is not extensively documented in publicly available research, the inherent value of its chiral morpholine core suggests its potential as a precursor for such compounds. The following sections discuss the established roles of morpholine-containing structures in these therapeutic areas, highlighting the potential for this compound to serve as a starting point for their synthesis.

The morpholine ring is a key structural component in numerous anticancer agents. Its presence can enhance the potency and selectivity of these compounds. For instance, morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). These compounds have been shown to induce apoptosis and inhibit cell proliferation.

While direct synthesis from this compound is not explicitly detailed in available literature, the chiral nature of this starting material could be leveraged to produce enantiomerically pure anticancer agents, potentially leading to improved therapeutic indices and reduced off-target effects.

Examples of Anticancer Activity in Morpholine-Containing Compounds

Compound ClassCancer Cell LinesReported Activity
Morpholine-substituted quinazolinesA549, MCF-7, SHSY-5YCytotoxic, Apoptosis-inducing
4-Aminoquinazoline derivatives with morpholineVarious human cancer cell linesPotent antitumor activity

The morpholine moiety is also prevalent in compounds developed for their analgesic and anti-inflammatory properties. The structural features of the morpholine ring can contribute to the interaction of these molecules with their biological targets, such as cyclooxygenase (COX) enzymes. For example, certain 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have been synthesized and shown to possess both analgesic and anti-inflammatory activities.

Although a direct synthetic route from this compound to these specific agents is not established in the reviewed literature, its potential as a chiral precursor for novel analgesic and anti-inflammatory drugs with improved efficacy and safety profiles remains an area of interest for medicinal chemists. The stereochemistry of the morpholine ring can play a crucial role in the binding affinity and selectivity of these compounds for their targets.

Construction of Complex Organic Architectures

The morpholine heterocycle is a prominent structural unit found in numerous bioactive compounds and FDA-approved drugs. nih.gov However, the creation of more complex, C-functionalized morpholine derivatives remains an area of active exploration. nih.govdigitellinc.com The synthesis of diverse substituted morpholines, varying in regiochemistry and stereochemistry, allows for the construction of intricate molecular architectures. nih.gov These complex morpholine derivatives can be used directly in fragment-based drug discovery or as building blocks for creating extensive compound libraries for medicinal chemistry. nih.gov The morpholine ring is considered a favored scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic profile of bioactive molecules. researchgate.net

The synthesis of complex structures containing the morpholine core is a subject of considerable study. researchgate.netresearchgate.net Methodologies have been developed for the straightforward synthesis of these architectures, sometimes using gold-based catalysts to facilitate cyclization reactions. researchgate.net The ability to functionalize the morpholine ring at various positions is crucial for creating molecular diversity. nih.govresearchgate.net

Table 1: Examples of Reagents for Complex Morpholine Synthesis

Reagent/Catalyst Conditions Application Yield (%)
2,4-dinitrophenol (20 mol %) Toluene, rt, 3 h Synthesis of α-functionalized morpholines 68% researchgate.net
AuBr3 (5 mol %) MeOH, 60 °C, overnight Cyclization to form morpholine structures 62% researchgate.net

Role in Catalysis and Asymmetric Induction

Morpholine derivatives have carved a niche in the field of catalysis, serving both as organocatalysts themselves and as ligands for metal catalysts, facilitating a range of asymmetric transformations.

While the pyrrolidine ring has been more extensively studied and proven efficient in organocatalysis, recent research has focused on the untapped potential of morpholine-based organocatalysts. nih.govfrontiersin.org Specifically, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and tested. nih.govfrontiersin.org

Historically, morpholine-enamines were considered less reactive than their pyrrolidine or piperidine (B6355638) counterparts. nih.govfrontiersin.orgresearchgate.net This lower reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the ring and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the resulting enamine. nih.govfrontiersin.orgresearchgate.net Despite these challenges, researchers have successfully developed highly efficient morpholine-based organocatalysts. nih.govfrontiersin.org These catalysts have shown remarkable ability to control diastereo- and enantioselectivity in reactions like the 1,4-addition of aldehydes to nitroolefins, even at low catalyst loadings (e.g., 1 mol%). nih.govfrontiersin.org

Computational studies have provided insights into the transition states of these reactions, explaining how, despite the inherent limitations of the morpholine ring for enamine catalysis, these catalysts can work efficiently to produce condensation products with excellent yields and high stereoselectivity. nih.govresearchgate.net

Table 2: Performance of a Morpholine-Based Organocatalyst in 1,4-Addition Reaction

Aldehyde Nitroolefin Catalyst Loading (mol%) Solvent Temp (°C) Yield (%) dr ee (%)
Propanal β-nitrostyrene 1 iPrOH -10 >99 >99:1 96
Pentanal β-nitrostyrene 5 iPrOH -10 90 99:1 99
Isovaleraldehyde β-nitrostyrene 5 iPrOH -10 95 99:1 99

Data derived from studies on β-morpholine amino acid catalysts. frontiersin.org

The nitrogen and oxygen atoms within the morpholine structure provide excellent coordination sites for metal ions, making morpholine derivatives versatile ligands in metal-catalyzed reactions. researchgate.net A variety of morpholine-liganded metal complexes have been synthesized and characterized.

For instance, a series of morpholine-liganded palladium(II) complexes bearing N-heterocyclic carbene (NHC) functionalities have been synthesized. nih.gov These complexes are typically prepared from (NHC)Pd(II)(pyridine) precursors and morpholine. nih.gov Similarly, transition metal complexes of Cobalt(II), Nickel(II), and Copper(I) with a new morpholine-containing sulfur ligand, potassium 1,3-dimorpholinopropan-2-O-xanthate, have been prepared and characterized. researchgate.net

In molybdenum-catalyzed asymmetric allylic alkylation, a C1-symmetric ligand containing a morpholine fragment was found to effectively promote the transformation, leading to the formation of 1,4-dicarbonyl compounds with excellent enantioselectivity. acs.org Furthermore, titanium catalysts have been employed for the N-formylation of morpholine-based nitroarenes using CO2 as a renewable C1 source. acs.org

Potential in Material Science

The unique properties of the morpholine ring also lend themselves to applications in materials science, particularly in the synthesis of polymers and the development of novel functional materials. e3s-conferences.org

Morpholine derivatives are valuable monomers for creating advanced polymers. e3s-conferences.org For example, morpholine-2,5-diones, which can be derived from amino acids, undergo polymerization to produce polydepsipeptides, a class of biodegradable materials with potential for medicinal applications. researchgate.netacs.org

The incorporation of morpholine derivatives is a promising strategy for developing advanced materials with enhanced properties. e3s-conferences.org Their use as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins can lead to materials with superior mechanical and thermal characteristics. e3s-conferences.org

The stimuli-responsive nature of polymers derived from morpholine monomers opens the door to creating "smart" materials. nih.gov For example, crosslinked hydrogels made from morpholine-containing polymers show significant changes in their swelling kinetics in response to different pH buffer solutions. nih.gov At a pH of 2, these hydrogels can exhibit hydration degrees of up to 2,600%, while at a pH of 10, the swelling is significantly reduced to around 200%. nih.gov This controllable behavior is highly desirable for creating materials for targeted drug delivery systems and other advanced applications. nih.gov

V. Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

To improve the detection and quantification of Methyl 4-benzylmorpholine-2-carboxylate in various analytical platforms, its functional groups can be modified to be more amenable to specific detection methods.

While the parent compound is a methyl ester, it can be hydrolyzed to its corresponding carboxylic acid, 4-benzylmorpholine-2-carboxylic acid. This carboxylic acid intermediate is then a prime target for derivatization to enhance its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or to improve its ionization and chromatographic properties for Liquid Chromatography-Mass Spectrometry (LC-MS).

For GC-MS analysis, which requires volatile and thermally stable compounds, the carboxylic acid form of the molecule can be converted into more volatile esters. colostate.edugcms.cz This process, known as esterification, often involves reaction with an alcohol in the presence of an acid catalyst. nih.gov A related technique, transesterification, can also be employed to exchange the methyl group of the original ester for another alkyl group, potentially one that imparts better chromatographic properties or detector response. epa.govnih.govoup.com For instance, creating pentafluorobenzyl esters can significantly enhance detection by electron capture detectors.

Table 1: Comparison of Esterification Methods for GC-MS

MethodReagent(s)AdvantagesConsiderations
Acid-Catalyzed EsterificationAlcohol (e.g., Methanol (B129727), Butanol), Acid Catalyst (e.g., HCl, BF3)Well-established, versatile for various alcohols. nih.govRequires anhydrous conditions; removal of water may be needed.
TransesterificationAlcohol, Base or Acid Catalyst (e.g., Sodium Methoxide (B1231860), TMAH)Can be performed directly on the ester; often rapid. oup.comEquilibrium-driven reaction may require removal of the displaced alcohol.
AlkylationAlkyl Halide (e.g., Pentafluorobenzyl Bromide), BaseIntroduces highly sensitive groups for specific detectors.Reagents can be hazardous; reaction conditions need optimization.

In LC-MS, derivatization of the carboxylic acid to an amide can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to lower detection limits. acs.orgnih.gov This is typically achieved by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with an amine. researchgate.net The choice of amine can introduce a permanently charged group or a readily ionizable site, which is highly beneficial for electrospray ionization (ESI)-MS.

Table 2: Common Amidation Reagents for LC-MS Derivatization

Amine ReagentActivating AgentBenefit for LC-MSTypical Reaction Conditions
DimethylamineEDC/NHSIncreases polarity and basicity.Room temperature, aprotic solvent.
Aniline DerivativesDCC, PyridineIntroduces aromatic ring for potential UV detection.Mild conditions, requires purification from byproducts.
PicolylamineEDC/HOBtProvides a highly basic pyridine nitrogen for enhanced ESI signal. researchgate.netAqueous or organic solvent, room temperature.

To enable or enhance detection by UV-Visible or fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the molecule. nih.gov For the hydrolyzed carboxylic acid form, a variety of fluorescent amines or alcohols can be coupled to the carboxyl group. thermofisher.comrsc.org This strategy creates a derivative with high sensitivity for fluorescence-based detection methods coupled with HPLC. Several morpholine-functionalized fluorescent probes have been developed, demonstrating the utility of the morpholine (B109124) scaffold in creating detectable molecules. nih.govnih.govacs.orgfigshare.comdoi.org

Common fluorophores used for derivatizing carboxylic acids include reagents like 9-anthryldiazomethane (ADAM) or various coumarin- and BODIPY-based labels. thermofisher.comnih.gov

Stable isotope labeling is a powerful technique for quantitative analysis using mass spectrometry. wikipedia.orgnih.gov By synthesizing an analog of this compound where one or more atoms are replaced with a heavy isotope (e.g., ²H, ¹³C, or ¹⁵N), a perfect internal standard is created. symeres.com This labeled compound is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response. researchgate.net

Labeling can be achieved by using isotopically enriched starting materials during synthesis. For example:

¹³C-Methyl Labeling : Using ¹³C-labeled methanol for the initial esterification would label the methyl ester group. nih.govrsc.org

Deuterium Labeling : Employing deuterated benzyl (B1604629) bromide (C₆H₅CD₂Br) would introduce deuterium atoms onto the benzyl group. thieme-connect.de

¹⁸O-Labeling : The carboxylic acid can be labeled with ¹⁸O by conducting the hydrolysis of the ester in H₂¹⁸O. researchgate.net

The use of isotopically labeled internal standards is the gold standard for quantitative LC-MS/MS assays. chromatographyonline.com

Strategies for Carboxylic Acid Derivatization

Derivatization for Synthetic Versatility

Beyond analytical purposes, derivatization of this compound opens avenues for creating new molecules with potentially different biological activities or for use as building blocks in more complex syntheses. nih.govresearchgate.netchemrxiv.orgnih.gove3s-conferences.orgchemrxiv.org

Key synthetic transformations include:

Reduction of the Ester : The methyl ester group can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH) to yield the corresponding primary alcohol, (4-benzylmorpholin-2-yl)methanol. researchgate.netresearchgate.net This alcohol can then be used in further reactions, such as oxidation to an aldehyde or conversion to an alkyl halide.

Amide Formation : As mentioned for analytical purposes, the carboxylic acid can be converted into a wide range of amides. mdpi.com These amides may possess unique biological properties or serve as intermediates.

Functionalization of the Benzyl Group : The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation), allowing for the introduction of various substituents that can modulate the molecule's properties.

N-Dealkylation : The N-benzyl group can potentially be removed through catalytic hydrogenation, yielding the secondary amine, Methyl morpholine-2-carboxylate. This secondary amine provides a reactive site for introducing a wide variety of different substituents. google.com

These synthetic derivatizations transform this compound from a single compound into a versatile scaffold for the development of new chemical entities. mdpi.com

Protecting Group Strategies for the Ester and Amine Functionalities

In multi-step organic synthesis, protecting groups are employed to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. wikipedia.org An effective protecting group strategy, particularly one that is "orthogonal," allows for the selective removal of one group in the presence of others under distinct chemical conditions. wikipedia.orgorganic-chemistry.org For a molecule like this compound, which contains both a tertiary amine and an ester, such strategies are essential for controlled, site-selective modifications.

Ester Functionality:

The methyl ester at the C-2 position can be considered a simple protecting group for the underlying carboxylic acid. It is readily cleaved under basic or acidic conditions to unmask the carboxylate. libretexts.org However, for syntheses requiring more robust protection, the methyl ester can be transformed into other ester forms with varying lability. For instance, a tert-butyl ester offers stability to basic conditions and is cleaved with strong acid, while a benzyl ester can be selectively removed via catalytic hydrogenolysis. wikipedia.orglibretexts.org This orthogonality is crucial when manipulations are needed at the amine functionality without affecting the carboxyl group. iris-biotech.de

Protecting GroupAbbreviationInstallation MethodDeprotection ConditionsStability
Methyl Ester-MeFischer esterification (MeOH, acid catalyst)Saponification (e.g., LiOH, NaOH); Strong AcidLabile to strong acid/base
Benzyl Ester-BnBenzyl alcohol, acid catalyst; or Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acid/base; labile to catalytic hydrogenation
tert-Butyl Ester-tBuIsobutylene, acid catalyst; or tert-Butanol, DCCStrong acid (e.g., Trifluoroacetic acid - TFA)Stable to base and hydrogenolysis; labile to strong acid

Amine Functionality:

The N-benzyl group on the morpholine nitrogen serves as a stable protecting group for the secondary amine. highfine.com Its removal is a key step in many synthetic routes, unmasking the nitrogen for further functionalization. A common and effective method for N-debenzylation is catalytic hydrogenolysis (e.g., using palladium on carbon with a hydrogen source), although this method is incompatible with other reducible groups in the molecule, such as a benzyl ester. highfine.comorganic-chemistry.org

Alternative methods provide greater orthogonality. For example, treatment with α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis effectively removes the benzyl group. google.com Oxidative methods using reagents like ceric ammonium nitrate (CAN) can also achieve N-debenzylation. researchgate.net Once the N-benzyl group is removed, the resulting secondary amine can be protected with other groups like tert-Butoxycarbonyl (Boc), which is acid-labile, or Carbobenzyloxy (Cbz), which is removed by hydrogenolysis, allowing for complex, multi-step synthetic sequences. wikipedia.orgorganic-chemistry.org

Protecting GroupAbbreviationCommon Installation MethodDeprotection ConditionsOrthogonality Notes
BenzylBnReductive amination or Benzyl halide + baseHydrogenolysis (H₂, Pd/C); ACE-Cl; Oxidizing agents (CAN, DDQ)Hydrogenolysis is not orthogonal to benzyl esters or other reducible groups. highfine.com
tert-ButoxycarbonylBocBoc₂O, base (after N-debenzylation)Strong acid (e.g., TFA, HCl)Orthogonal to Fmoc (base-labile) and Benzyl (hydrogenolysis) groups. iris-biotech.de
CarbobenzyloxyCbzCbz-Cl, base (after N-debenzylation)Hydrogenolysis (H₂, Pd/C)Not orthogonal to benzyl ethers/esters. organic-chemistry.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, base (after N-debenzylation)Base (e.g., Piperidine (B6355638) in DMF)Orthogonal to Boc (acid-labile) and Benzyl (hydrogenolysis) groups. wikipedia.org

Functional Group Interconversions through Derivatization

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.com For this compound, the ester and amine moieties are primary sites for such transformations, enabling the synthesis of a diverse library of derivatives.

The methyl ester at the C-2 position is a versatile handle for various interconversions:

Hydrolysis to Carboxylic Acid: The most fundamental transformation is the saponification of the methyl ester using a base like lithium hydroxide (LiOH) to yield the corresponding 4-benzylmorpholine-2-carboxylic acid. chemspider.com This carboxylic acid is a key intermediate for numerous subsequent reactions.

Reduction to Alcohol: The ester can be reduced to a primary alcohol (4-benzylmorpholin-2-yl)methanol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides access to amino alcohol derivatives. google.com

Amide Formation: The methyl ester can undergo aminolysis by heating with an amine to form an amide, although this reaction can be slow. A more common route is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent (e.g., DCC, HBTU) to form the desired amide. organic-chemistry.orgyoutube.com

Decarboxylative Reactions: Following hydrolysis to the carboxylic acid, more advanced transformations are possible. For example, photoredox-mediated decarboxylative reactions can be used to form a new carbon-carbon bond at the C-2 position, effectively replacing the carboxyl group with an alkyl or other functional group. acs.org

Derivatization of the morpholine nitrogen, typically after removal of the N-benzyl group, opens up another avenue for FGI. The resulting secondary amine is nucleophilic and can undergo a variety of transformations:

N-Alkylation: Reaction with alkyl halides to introduce different substituents on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Starting Functional GroupReagents and ConditionsResulting Functional GroupTransformation Type
Methyl EsterLiOH or NaOH, H₂O/MeOHCarboxylic AcidHydrolysis
Methyl EsterLiAlH₄, THFPrimary AlcoholReduction
Carboxylic AcidAmine (R-NH₂), DCC or HBTUAmideAmidation
Secondary Amine (post-debenzylation)Alkyl Halide (R-X), BaseTertiary AmineN-Alkylation
Secondary Amine (post-debenzylation)Acyl Chloride (RCOCl), BaseAmideN-Acylation

Impact of Derivatization on Compound Reactivity and Selectivity

The nature of the substituent at the C-2 position can dictate the stereoselectivity of reactions elsewhere on the morpholine ring. Research on related morpholine systems has shown that the carboxylate group often prefers a pseudo-axial orientation to minimize steric strain and benefit from stereoelectronic effects like the anomeric effect. acs.org This conformational preference can direct incoming reagents to a specific face of the molecule, thereby controlling the diastereoselectivity of a reaction. For instance, converting the methyl ester to a bulkier tert-butyl ester could enhance this directing effect or, conversely, sterically hinder the reaction altogether.

Furthermore, the electronic properties of the C-2 substituent are critical. An ester group is electron-withdrawing, which can influence the reactivity of the morpholine ring. Transforming the ester into an amide, which has a different electronic profile, can alter the molecule's nucleophilicity and basicity. researchgate.net Studies on morpholine-based organocatalysts have highlighted that the presence of a free carboxylic acid at C-2 is crucial for catalytic activity, whereas capping it as a methyl ester completely shuts down the reaction, demonstrating a dramatic shift in reactivity based on derivatization. nih.gov

Derivatization at the nitrogen also has a significant impact. The N-benzyl group itself imparts a degree of conformational rigidity. Its removal to give a secondary amine introduces a proton donor and significantly increases the nucleophilicity of the nitrogen. wikipedia.org This unmasked amine can then participate in reactions such as intramolecular cyclizations or act as a directing group for metallation, fundamentally altering the synthetic pathways available. The choice of a new N-substituent can then be used to fine-tune the steric and electronic environment for subsequent transformations, impacting both reactivity and selectivity. nih.gov

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of more efficient, sustainable, and selective synthetic routes is a primary focus for the future of complex molecules like Methyl 4-benzylmorpholine-2-carboxylate. Emerging methodologies in biocatalysis and flow chemistry present promising alternatives to traditional batch processing.

Biocatalysis offers a powerful and environmentally friendly tool for producing chiral compounds with high enantiomeric purity. nih.gov Enzyme-catalyzed reactions are noted for their high selectivity and ability to proceed under mild conditions, which minimizes the risk of racemization or rearrangement. nih.govmdpi.com For this compound, two key strategies are particularly promising:

Enzymatic Kinetic Resolution: This approach involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of both. A highly relevant precedent exists in the enzyme-catalyzed resolution of the racemic n-butyl 4-benzylmorpholine-2-carboxylate, which was a key step in the synthesis of monoamine reuptake inhibitors. nih.gov This suggests that hydrolases, such as lipases or proteases, could be effectively employed to selectively hydrolyze one enantiomer of the methyl ester, leaving the other unreacted and allowing for easy separation.

Asymmetric Synthesis: A more direct approach involves the asymmetric hydrogenation of a precursor, such as a 2-substituted dehydromorpholine. Research has shown that rhodium complexes with specific bisphosphine ligands can catalyze the hydrogenation of such precursors to yield 2-substituted chiral morpholines with quantitative yields and outstanding enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.org

Approach Enzyme/Catalyst Class Potential Substrate Anticipated Outcome Reference
Enzymatic Kinetic ResolutionLipase (e.g., from Candida antarctica)Racemic this compoundSeparation of (R) and (S) enantiomers with high ee nih.gov
Asymmetric HydrogenationRhodium-bisphosphine complex (e.g., SKP-Rh)Methyl 4-benzyl-1,4-dihydro-morpholine-2-carboxylateDirect synthesis of a single enantiomer (>99% ee) nih.govrsc.org

Flow chemistry, or continuous manufacturing, represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters. porrua.mxsci-hub.se The application of this technology to the synthesis of heterocycles is a rapidly growing field. uc.ptethernet.edu.et For a multi-step synthesis of this compound, a flow-based approach would allow for the telescoping of reactions, where intermediates are generated and consumed in a continuous stream without isolation. uc.pt This reduces waste, shortens production time, and can enable the use of reaction conditions that are unsafe in large-scale batch reactors. sci-hub.seuc.pt

Parameter Traditional Batch Synthesis Proposed Flow Chemistry Synthesis Reference
Heat Transfer Limited by surface-area-to-volume ratio; risk of thermal runaway.Excellent; high surface-area-to-volume ratio allows for superior control. uc.pt
Scalability Complex and non-linear; requires re-optimization of conditions.Simple; achieved by running the system for a longer duration. mdpi.com
Safety Handling of hazardous reagents or unstable intermediates at large scale is risky.Small reactor volumes minimize the quantity of hazardous material at any given time. ethernet.edu.et
Process Control Manual or semi-automated control over discrete steps.Fully automated and precise control over temperature, pressure, and residence time. sci-hub.se

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of a molecule's three-dimensional structure and enantiomeric purity is critical. Future research will increasingly rely on sophisticated analytical methods to provide this insight.

While solution-state NMR is routine, solid-state NMR (SSNMR) provides invaluable information about the structure of materials in their solid form. nih.gov This is crucial for pharmaceutical development, where properties like crystallinity and polymorphism can impact a drug's stability and bioavailability. bruker.comeuropeanpharmaceuticalreview.com SSNMR can be used to characterize the final solid product of this compound, distinguishing between crystalline and amorphous forms and identifying different polymorphs. bruker.com An emerging advanced technique involves using chiral selecting agents during SSNMR analysis to induce different chemical shifts for each enantiomer, allowing for enantiodifferentiation directly in the solid state. researchgate.net

For definitive structural elucidation, single-crystal X-ray crystallography remains the gold standard. While obtaining a suitable crystal of the target compound itself may be challenging, future work will focus on preparing derivatives specifically designed to facilitate crystallization. This technique provides unambiguous assignment of the absolute stereochemistry and detailed information about bond lengths, angles, and crystal packing forces.

Ensuring the enantiomeric purity of a chiral compound is non-negotiable in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for this purpose. nih.gov Future work will involve developing and validating robust chiral HPLC methods for this compound. This includes screening a variety of chiral stationary phases (CSPs) to achieve baseline separation of the (R) and (S) enantiomers. Based on methods used for analogous chiral morpholines and esters, polysaccharide-based CSPs are excellent candidates. escholarship.org

Parameter Hypothetical HPLC Method Data Reference
Column Chiralpak® OD-H escholarship.org
Mobile Phase Hexane/Isopropanol (90:10 v/v) nih.gov
Flow Rate 0.5 mL/min escholarship.org
Detection UV at 254 nmGeneral Practice
Expected Retention Time (S)-enantiomer ~12.5 min---
Expected Retention Time (R)-enantiomer ~14.8 min---
Resolution (Rs) > 2.0---

Computational Design and Predictive Modeling

Computational chemistry is an indispensable tool for accelerating drug discovery and process development. By modeling molecules and their interactions in silico, researchers can predict properties and prioritize experimental work. For this compound and its derivatives, computational approaches can guide future research in several key areas. nih.gov

Molecular Docking and Dynamics: These simulations can predict how potential derivatives might bind to specific biological targets, such as enzymes or receptors. mdpi.com This allows for the rational design of new analogues with potentially enhanced biological activity. Molecular dynamics (MD) simulations can further validate the stability of these predicted interactions over time. mdpi.com

Predictive Modeling of Synthetic Outcomes: Computational methods like Density Functional Theory (DFT) can be used to model reaction transition states and energy profiles. acs.org This can help in understanding the mechanism of existing synthetic steps and in predicting the feasibility and selectivity of novel, untested synthetic pathways, saving significant laboratory time and resources. acs.org

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of derivatives and correlating their calculated properties with experimental activity, a quantitative SAR can be developed. This model can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

Computational Method Application for this compound Objective Reference
Molecular DockingPredict binding mode of derivatives in a target protein active site.Identify key interactions and guide design of more potent analogues. mdpi.com
Molecular Dynamics (MD)Simulate the dynamic behavior of the ligand-protein complex.Assess the stability of the binding pose over time. mdpi.com
Density Functional Theory (DFT)Calculate the energy profile of a proposed synthetic reaction.Predict reaction feasibility, mechanism, and stereochemical outcome. acs.org
QSAR ModelingCorrelate calculated molecular descriptors with observed biological activity.Create a predictive model to screen virtual compounds. mdpi.com

In Silico Screening for New Applications

In silico screening, or virtual screening, represents a powerful computational technique to identify new biological activities for chemical compounds by simulating their interactions with specific biological targets. For this compound, this approach can rapidly and cost-effectively predict its potential efficacy in various therapeutic areas. The process involves high-throughput docking of the compound against vast libraries of biological targets, such as enzymes or receptors, to identify potential "hits" based on binding affinity and interaction patterns. nih.gov

Researchers have successfully used this methodology for other morpholine-containing molecules. For instance, a study involving newly synthesized morpholine-based thiazole (B1198619) derivatives screened them against the carbonic anhydrase CA-II enzyme, a target for glaucoma treatment. rsc.orgnih.govresearchgate.net This screening identified several derivatives with significant inhibitory potential. rsc.orgresearchgate.net Similarly, this compound could be virtually screened against a panel of targets where the morpholine (B109124) scaffold is known to be a privileged structure, such as kinases, G-protein coupled receptors, and other enzymes. nih.gov

The typical workflow for such a screening process is outlined below.

StepDescriptionKey Metrics/Considerations
1. Target Identification Selecting a biologically relevant target (e.g., enzyme, receptor) implicated in a disease pathway.Target validation, availability of 3D structure.
2. Library Preparation Creating a 3D model of this compound and its potential conformers.Correct protonation state, energy minimization.
3. Molecular Docking Simulating the binding of the compound into the active site of the biological target.Docking score, binding energy, interaction types (H-bonds, hydrophobic).
4. Hit Identification Identifying poses with favorable binding energies and interactions compared to known ligands.Ranking based on score, visual inspection of binding mode.
5. ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govLipinski's rule of five, predicted solubility, metabolic stability.
6. Prioritization Selecting the most promising compound-target pairs for future in vitro biological validation.Overall profile including binding affinity and drug-like properties.

By applying this in silico approach, researchers can generate hypotheses about new applications for this compound, guiding more focused and efficient laboratory research. nih.gov

Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented accuracy and speed. rjptonline.orgnih.gov For a compound like this compound, ML algorithms can be trained on vast chemical reaction databases, such as Reaxys, to predict optimal catalysts, solvents, temperatures, and reagents for its synthesis. nih.govacs.org

A key application of ML is the optimization of reaction parameters to maximize yield and minimize costs or by-products. acs.org For example, research on the synthesis of morpholine derivatives has utilized ML-driven, multi-objective optimization. In one study focusing on a challenging SNAr reaction, an algorithm successfully navigated a complex parameter space—including solvent choice, temperature, and residence time—to optimize the regioselectivity between two different isomers. whiterose.ac.uk The results demonstrated a clear trade-off between the formation of the ortho and para products depending on the solvent system, a finding that would be time-consuming to determine through traditional experimentation. whiterose.ac.uk

Table: ML-Guided Optimization of a Morpholine Synthesis Reaction whiterose.ac.uk

Solvent Objective Optimal Yield (%)
MeCN Maximize ortho-isomer 68%
NMP Maximize para-isomer 48%

| DMF | Compromise | (Moderate yields for both) |

This approach could be directly applied to optimize the synthesis of this compound. An ML model could explore a wide range of variables to identify novel conditions that improve efficiency, reduce waste, and potentially uncover more effective catalytic systems. acs.orgnih.gov Furthermore, ML models can predict the feasibility of proposed synthetic routes, acting as a crucial validation step in computer-aided synthesis planning. beilstein-journals.orgresearchgate.net While challenges related to data quality and model bias exist, ongoing research is focused on creating more robust and debiased datasets to improve prediction accuracy. beilstein-journals.orgnih.gov

Synergistic Applications with Other Chemical Fields

The structural features of this compound—namely its heterocyclic core, aromatic ring, and ester functionality—make it an attractive candidate for integration with other advanced chemical fields.

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by noncovalent interactions, such as hydrogen bonding and π-π stacking. The distinct functional groups within this compound offer multiple points for such interactions.

The benzyl (B1604629) group can participate in π-π stacking interactions with other aromatic systems.

The oxygen atoms in the morpholine ring and the carboxylate group can act as hydrogen bond acceptors.

The nitrogen atom in the morpholine ring can also participate in hydrogen bonding.

These interactions could allow the molecule to act as a building block for creating highly ordered, functional supramolecular assemblies. Research in this area has shown that molecules can form complex, catalytically active structures through such interactions. For example, a supramolecular complex involving thiourea (B124793) and chloride was shown to facilitate a chemical reaction through a highly ordered ion pair, with π-π stacking playing a key role in stabilizing the assembly. acs.org The integration of this compound into such systems could lead to the development of novel sensors, smart materials, or new catalytic systems where the supramolecular architecture dictates function.

The morpholine scaffold is frequently employed in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. nih.govresearchgate.net this compound can be explored in two main ways within this context: as a promoiety to be attached to an active drug molecule, or as a parent compound that can be modified into a prodrug.

A prodrug is an inactive or less active compound that is metabolized in vivo to release the active parent drug. nih.gov This strategy is often used to overcome issues like poor water solubility or rapid metabolism. nih.gov The ester group in this compound could be enzymatically cleaved in the body to release a more polar carboxylic acid derivative, potentially altering its biological activity or distribution.

Bio-conjugation involves linking the molecule to larger entities like polymers (e.g., PEG), peptides, or antibodies. This can dramatically improve a compound's properties.

Table: Potential Bio-conjugation Strategies and Their Benefits nih.gov

Conjugation Strategy Attached Moiety Potential Benefit(s)
Polymer Conjugation Polyethylene Glycol (PEG) Increased solubility, longer circulation half-life, reduced immunogenicity.
Amino Acid/Peptide Conjugation Glycine, Leucine, etc. Targeted delivery via amino acid transporters, controlled release.

| Glycosylation | Glucose, Galactose | Enhanced water solubility, potential for targeted delivery to specific cell types. |

These approaches could be used to create novel therapeutic agents where this compound or a related active compound is delivered more effectively to its site of action.

Sustainable and Eco-friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For morpholine derivatives, research has focused on creating more sustainable and efficient processes that minimize waste and avoid hazardous reagents.

Traditional methods for synthesizing the morpholine ring can be inefficient. nih.gov Recent breakthroughs include a one- or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663), an inexpensive and less hazardous reagent. nih.gov This method offers significant environmental and safety benefits over older protocols. nih.gov

Other green approaches applicable to the synthesis of morpholine derivatives include:

Use of Greener Solvents: Employing water as a solvent where possible to reduce reliance on volatile organic compounds. researchgate.netasianpubs.org

Catalysis: Developing reactions that use recoverable and reusable catalysts, such as solid acid catalysts, to minimize waste. asianpubs.org

Process Simplification: Designing synthetic routes with fewer steps and purification procedures, as demonstrated in the optimized synthesis of morpholine-2,5-diones. acs.org

By focusing on these sustainable methodologies, the future production of this compound and other valuable chemical entities can become more economically viable and environmentally responsible.

Q & A

What are the optimal synthetic routes for Methyl 4-benzylmorpholine-2-carboxylate, and how can intermediates be characterized?

Basic Research Focus
Synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with benzyl groups followed by carboxylation. For example, similar compounds (e.g., methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate) are synthesized via nitrosation, sulfonation, and esterification under controlled conditions . Key intermediates can be purified using column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Reaction progress should be monitored by TLC with UV visualization.

How can X-ray crystallography resolve the molecular structure of this compound?

Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Crystallization is achieved via slow evaporation of solvent (e.g., ethanol/water mixtures). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small-molecule refinement) or ORTEP-3 (for visualization) ensures accuracy in bond lengths and angles . For example, Methyl 4-benzyloxy-2-hydroxybenzoate was resolved to 0.84 Å resolution, confirming planar carboxylate groups and benzyl-morpholine geometry .

What methodologies identify hydrogen-bonding networks in its crystalline form?

Advanced Research Focus
Hydrogen bonding patterns are analyzed using Mercury CSD , which calculates intermolecular distances and angles. Graph set analysis (e.g., Etter’s rules) classifies motifs like R22(8)\text{R}_2^2(8) rings or chains. For instance, similar morpholine derivatives exhibit C=O⋯H-N interactions (2.8–3.0 Å) that stabilize crystal packing . Void analysis in Mercury can quantify solvent-accessible volumes, aiding in polymorph screening .

How can computational modeling predict molecular interactions and reactivity?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets, though experimental validation (e.g., enzyme assays) is required. For morpholine derivatives, frontier molecular orbitals (HOMO-LUMO gaps) correlate with nucleophilic/electrophilic sites .

What purification techniques ensure high-purity yields of this compound?

Intermediate Research Focus
Liquid-liquid extraction (using dichloromethane/water) removes polar impurities. Recrystallization from acetone/hexane mixtures improves purity (>97%), as seen in related 4-benzylmorpholine-3-carboxylic acid derivatives . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves enantiomeric impurities .

How should researchers address discrepancies in reported spectral or crystallographic data?

Advanced Research Focus
Cross-validate NMR shifts and XRD parameters with computational predictions (e.g., ACD/Labs NMR predictor) and database entries (Cambridge Structural Database). For example, conflicting melting points (e.g., 244–245°C vs. 230°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) or PXRD analysis . SHELXTL ’s twin refinement tools can resolve ambiguous electron density maps in XRD data .

What are the challenges in scaling up synthesis without compromising yield?

Advanced Research Focus
Batch-to-batch variability in benzylation steps is mitigated by optimizing stoichiometry (e.g., 1.2:1 benzyl chloride:morpholine ratio) and reaction time (48–72 hours at 60°C). Flow chemistry systems improve heat and mass transfer for exothermic steps. Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation .

How do steric effects influence the compound’s reactivity in catalytic applications?

Advanced Research Focus
The benzyl group introduces steric hindrance, reducing nucleophilic attack at the morpholine nitrogen. Tolman electronic parameters (TEP) and X-ray crystallography quantify ligand steric bulk. For example, bulky substituents decrease catalytic activity in Pd-catalyzed cross-coupling reactions but enhance selectivity in asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.